5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a sulfanylethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction using 2,4-dichlorobenzoyl chloride.
Attachment of the Sulfanylethyl Group: The sulfanylethyl group can be attached via a nucleophilic substitution reaction using 2-mercaptoethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide: Lacks the sulfanylethyl group.
5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide: Contains a hydroxyethyl group instead of a sulfanylethyl group.
5-(2,4-dichlorophenyl)-N-(2-methylethyl)-1H-pyrazole-3-carboxamide: Contains a methylethyl group instead of a sulfanylethyl group.
Uniqueness
The presence of the sulfanylethyl group in 5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H11Cl2N3OS |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3OS/c13-7-1-2-8(9(14)5-7)10-6-11(17-16-10)12(18)15-3-4-19/h1-2,5-6,19H,3-4H2,(H,15,18)(H,16,17) |
InChI Key |
GNFRBZVJQXUKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)NCCS |
Origin of Product |
United States |
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